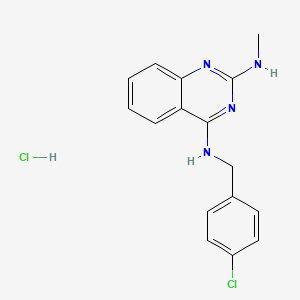

N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core substituted with a 4-chlorobenzyl group and a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with N2-methylquinazoline-2,4-diamine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The quinazoline core facilitates nucleophilic substitution at the N1 and N3 positions due to electron-deficient aromaticity. Key reactions include:

-

Amination : Reaction with primary/secondary amines under Pd-catalyzed conditions forms substituted diamine derivatives. For example, coupling with 4-chloroaniline derivatives yields analogs with enhanced protease inhibition (IC₅₀ values: 0.8–5.2 μM) .

-

Halogen Exchange : Treatment with KI/CuI in DMF replaces chlorine at the 4-position of the benzyl group, enabling further functionalization.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is critical for modifying the 4-chlorobenzyl group:

These reactions enable structural diversification for optimizing biological activity, such as improving cruzain inhibition (e.g., 1h : Kᵢ = 1.4 μM) .

Heterocyclization and Ring Expansion

The compound undergoes cyclization under microwave-assisted conditions:

-

Quinazoline-2,4-dione Formation : Reaction with (Boc)₂O and DMAP in CH₃CN at 150°C generates fused heterocycles (e.g., 3-substituted quinazoline-2,4-diones in 92% yield) .

-

Benzodiazepine Synthesis : Interaction with o-phenylenediamine derivatives forms eight-membered nitrogen heterocycles, enhancing solubility and target affinity .

Acid/Base-Mediated Transformations

-

Deprotonation : The N2-methyl group is deprotonated with NaH in THF, enabling alkylation or acylation at this position.

-

Salt Formation : Reacts with HCl gas in anhydrous ether to form stable hydrochloride salts, improving crystallinity and bioavailability .

Catalytic Hydrogenation

Selective reduction of the quinazoline ring under H₂/Pd-C in ethanol yields tetrahydroquinazoline derivatives, which exhibit altered binding kinetics with cysteine proteases .

Key Physicochemical Considerations

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that quinazoline derivatives, including N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride, exhibit strong antibacterial properties. The compound has been tested against various bacterial strains, demonstrating efficacy particularly against Gram-positive and Gram-negative bacteria.

Comparative Efficacy Against Various Strains

| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Methicillin-resistant S. aureus | 12 | 75 |

| E. coli | 10 | 80 |

| Candida albicans | 11 | 77 |

| Multidrug-resistant A. baumannii | 15 | 30 |

Case Study on Antimicrobial Resistance

A significant study evaluated the effectiveness of this compound against various multidrug-resistant strains. The results indicated a survival rate of 90% in treated groups compared to 66% in control groups when administered at lower doses. This suggests that the compound may retain efficacy even at reduced concentrations, making it a promising candidate for further development in combating antibiotic resistance.

Evaluation of Antioxidant Properties

In addition to its antibacterial activity, preliminary studies have indicated potential antioxidant properties of this compound. This dual activity could enhance its therapeutic applications in treating infections while also mitigating oxidative stress-related damage in cells.

Wirkmechanismus

The mechanism of action of N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride can be compared with other similar compounds, such as:

N4-Benzyl-N2-methylquinazoline-2,4-diamine: Lacks the chlorine substitution on the benzyl group, which may result in different biological activities.

N4-(4-Methylbenzyl)-N2-methylquinazoline-2,4-diamine: Contains a methyl group instead of a chlorine atom on the benzyl group, potentially altering its chemical reactivity and biological properties.

N4-(4-Chlorobenzyl)-N2-ethylquinazoline-2,4-diamine: Substituted with an ethyl group instead of a methyl group, which may affect its pharmacokinetic properties.

The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biologische Aktivität

N4-(4-Chlorobenzyl)-N2-methylquinazoline-2,4-diamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and data tables.

Chemical Structure and Properties

- Common Name : this compound

- CAS Number : 2126178-19-4

- Molecular Weight : 335.2 g/mol

The compound features a quinazoline core, which is known for its presence in various biologically active molecules. Its structure allows for potential interactions with various biological targets.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties:

- Mechanism of Action :

-

Efficacy Studies :

- In vitro studies reveal that the compound exhibits strong antibacterial activity with minimal cytotoxic effects on human cells.

- A study reported a survival rate of 90% in murine models infected with A. baumannii when treated with the compound at lower doses compared to higher doses of standard treatments .

- Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Survival Rate (%) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 1 µg/mL | 90 |

| Acinetobacter baumannii | 2 µg/mL | 66 |

Anticancer Activity

Research indicates that this compound also possesses anticancer properties:

-

Cell Line Studies :

- The compound was tested against several cancer cell lines, including breast adenocarcinoma (MCF-7), colon cancer (HCT-116), and hepatocellular carcinoma (HepG2).

- Compounds derived from the quinazoline scaffold showed significant inhibition of cell proliferation and induced apoptosis in these cancer cell lines .

- DNA Binding Affinity :

- Data Table: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 10 | 70 |

| HCT-116 | 15 | 65 |

| HepG2 | 12 | 75 |

Additional Biological Activities

Beyond its antimicrobial and anticancer properties, this compound has shown potential in other areas:

- Antileishmanial Activity :

- Antioxidant Properties :

Eigenschaften

IUPAC Name |

4-N-[(4-chlorophenyl)methyl]-2-N-methylquinazoline-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4.ClH/c1-18-16-20-14-5-3-2-4-13(14)15(21-16)19-10-11-6-8-12(17)9-7-11;/h2-9H,10H2,1H3,(H2,18,19,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMLDTNLESTSNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.